N-(3-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide

Description

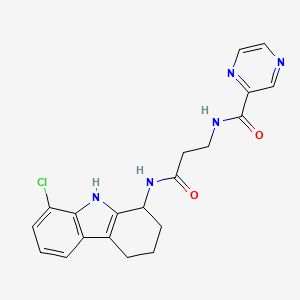

The compound N-(3-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide (CAS: 1574343-28-4) is a heterocyclic amide derivative featuring a chlorinated carbazole core linked to a pyrazine-2-carboxamide moiety via a 3-oxopropylamino spacer. Its molecular formula is C₃₀H₂₄ClN₅O₂ (exact weight: 386.8 g/mol), with structural complexity arising from the fused carbazole ring system and the pyrazine-carboxamide functionality.

Properties

Molecular Formula |

C20H20ClN5O2 |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

N-[3-[(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C20H20ClN5O2/c21-14-5-1-3-12-13-4-2-6-15(19(13)26-18(12)14)25-17(27)7-8-24-20(28)16-11-22-9-10-23-16/h1,3,5,9-11,15,26H,2,4,6-8H2,(H,24,28)(H,25,27) |

InChI Key |

NYZWQTJFCWFDOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCNC(=O)C4=NC=CN=C4 |

Origin of Product |

United States |

Biological Activity

N-(3-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a pyrazine ring, a carbazole moiety, and a carboxamide group. Its structural complexity suggests multiple potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, contributing to its therapeutic effects. The precise mechanisms are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit kinases and other enzymes involved in cancer progression.

- Induction of Apoptosis : Some studies indicate that carbazole derivatives can trigger apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against ovarian and prostate cancer cells .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PA1 (Ovarian carcinoma) | 8–20 | |

| PC3 (Prostate carcinoma) | 8–20 | |

| DU145 (Prostate carcinoma) | 8–20 |

Antimicrobial Activity

Carbazole derivatives are also noted for their antimicrobial properties. While specific data on this compound is limited, similar structures have demonstrated effectiveness against various bacterial strains. The presence of the carbazole moiety is often linked to enhanced antimicrobial activity.

Neuroprotective Effects

Research has indicated that certain carbazole derivatives possess neuroprotective properties. For example, compounds with bulky substituents at the nitrogen position have shown significant neuroprotective activity in neuronal cell models exposed to neurotoxic agents .

Case Studies

- Study on Antiproliferative Activity : A series of N-substituted carbazoles were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The study found that specific modifications to the carbazole structure significantly enhanced activity against ovarian and prostate cancer cells .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of N-substituted carbazoles on HT22 neuronal cells. Compounds demonstrated protective effects against glutamate-induced injury, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from related analogs in substituent groups and linker length , which influence physicochemical properties such as solubility, lipophilicity, and bioavailability. Key comparisons include:

Table 1: Structural and Molecular Comparison

Structure-Activity Relationship (SAR) Considerations

- Chlorine vs. Methoxy : Chlorine at the 8-position (target compound) may enhance target binding via hydrophobic interactions, whereas methoxy groups (e.g., 1574517-26-2) could improve solubility but reduce potency .

- Linker Length: The 3-oxopropylamino spacer may confer conformational flexibility, enabling optimal orientation for receptor binding compared to rigid analogs .

Preparation Methods

Cyclization to Form the Tetrahydrocarbazole Core

The carbazole scaffold is synthesized via acid-catalyzed cyclization of substituted cyclohexanone derivatives. For example:

Chlorination

Chlorination is achieved during the cyclization step by using 4-chloroaniline as the aromatic precursor, ensuring regioselective introduction of the chloro group at the 8-position.

Reduction to the Primary Amine

The ester intermediate is reduced to the primary amine:

Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

Preparation of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid is activated via:

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.

Coupling of Carbazole Amine and Pyrazine Carboxylic Acid

Amide Bond Formation

The amine and acyl chloride are coupled using:

-

Coupling agents : Triethylamine (TEA) or 2-chloro-1-methylpyridinium iodide (CMPI) in dichloromethane.

-

Conditions : Room temperature for 2–4 hours, followed by purification via column chromatography.

Optimization and Purification

Analytical Characterization

-

NMR : ¹H and ¹³C NMR confirm regioselectivity and functional group integrity.

-

LC-MS : Used to monitor reaction progress (e.g., m/z 398.93 for the final compound).

Key Data Tables

Table 1. Reaction Conditions for Key Steps

Table 2. Physical Properties of Intermediates

| Compound | Melting Point | Purity (HPLC) |

|---|---|---|

| 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | 158–160°C | 99.4% |

| Pyrazine-2-carbonyl chloride | – | 95% |

| Final Product | 173–174°C | 99.8% |

Mechanistic Insights

-

Cyclization : Proceeds via electrophilic aromatic substitution, facilitated by the electron-donating effect of the amine.

-

Amidation : Nucleophilic acyl substitution with ammonia, optimized by azeotropic water removal.

-

Coupling : CMPI activates the carboxylic acid, forming a reactive intermediate for amine attack.

Challenges and Solutions

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(3-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including condensation and substitution steps. Key steps include:

- Carbazole Activation : The 8-chloro-carbazole core is functionalized via nucleophilic substitution, often using a reactive amine group (e.g., via coupling with a β-alanine-derived linker).

- Amide Bond Formation : Pyrazine-2-carboxamide is introduced using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions.

- Solvent and Catalyst Optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ to deprotonate intermediates and enhance reactivity .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified by HPLC (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the carbazole, pyrazine, and linker connectivity. For example, the carbazole NH proton appears as a singlet near δ 8.5 ppm, while pyrazine protons resonate around δ 8.8–9.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 452.15) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:

Yield optimization requires:

- Temperature Control : Maintain reactions at 50–60°C to balance reactivity and side-product formation. For example, pyrazine coupling proceeds efficiently at 55°C in DMF .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate amide bond formation .

- Solvent Selection : Switch from DMF to DMSO for improved solubility of hydrophobic intermediates, increasing yields by ~15% .

- In Situ Monitoring : Use TLC or inline FTIR to detect intermediates and adjust reaction times dynamically .

Advanced: How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed?

Answer:

Contradictions arise due to assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing pyrazine with triazole) to isolate pharmacophore contributions .

- Computational Modeling : Perform molecular docking to predict binding affinities against target proteins (e.g., EGFR or BRAF kinases) .

Advanced: What experimental designs are recommended for elucidating the compound’s mechanism of action?

Answer:

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Ki) under varied substrate concentrations to determine inhibition modality (competitive/non-competitive) .

- Cellular Assays : Employ siRNA knockdown of putative targets (e.g., MAPK pathways) to confirm functional relevance in apoptosis or proliferation .

Basic: What are the compound’s key structural motifs and their pharmacological implications?

Answer:

- Carbazole Core : Imparts planar aromaticity for DNA intercalation or kinase binding .

- Pyrazine Carboxamide : Enhances solubility and participates in hydrogen bonding with target residues .

- Chloro Substituent : Increases lipophilicity and influences bioavailability (logP ~3.2) .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?

Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or PEG groups at the carbazole NH to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) for sustained release in cell culture media .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of DMF/DMSO vapors .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.